molecular formula C6H4BrNO2 B027431 6-Bromonicotinic acid CAS No. 6311-35-9

6-Bromonicotinic acid

Número de catálogo: B027431
Número CAS: 6311-35-9
Peso molecular: 202.01 g/mol
Clave InChI: JDJBRMNTXORYEN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

. This compound is characterized by the presence of a bromine atom and a carboxylic acid group attached to a pyridine ring. It is commonly used as a building block in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromonicotinic acid involves the oxidation of 2-bromo-5-picoline using potassium permanganate in the presence of Aliquat 336 as a phase transfer catalyst. The reaction is carried out in water at 110°C for approximately 2.5 hours . The reaction mixture is then filtered, and the product is isolated by adding hydrobromic acid, resulting in the formation of white crystalline this compound .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through recrystallization or other separation techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions: 6-Bromonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mecanismo De Acción

The mechanism of action of 6-Bromonicotinic acid varies depending on its application. In biological systems, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. For example, its antimicrobial activity may involve disrupting bacterial cell walls or interfering with essential metabolic processes .

Comparación Con Compuestos Similares

Comparison: 6-Bromonicotinic acid is unique due to the presence of the bromine atom at the 6-position of the pyridine ring, which can influence its reactivity and biological activity. Compared to its analogs, such as 6-Chloronicotinic acid, the bromine atom provides different electronic and steric effects, potentially leading to variations in chemical behavior and applications .

Actividad Biológica

Overview

6-Bromonicotinic acid is a derivative of nicotinic acid characterized by the presence of a bromine atom at the 6-position of the pyridine ring and a carboxylic acid group. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Molecular Structure:

  • Chemical Formula: C₆H₄BrNO₂
  • Molecular Weight: 202.01 g/mol

The structure includes:

  • A pyridine ring
  • A carboxylic acid group (-COOH)
  • A bromine atom (Br) at the 6-position

The biological effects of this compound are thought to arise from its interaction with specific molecular targets, such as enzymes or receptors. This interaction may lead to alterations in cellular pathways, contributing to its antimicrobial and anti-inflammatory activities. For instance, its antimicrobial action could involve disrupting bacterial cell walls or inhibiting essential metabolic processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various nicotinic acid derivatives, it was found that compounds with bromine substitutions displayed enhanced antibacterial activity against several strains of bacteria. The mechanism is believed to involve interference with bacterial cell wall synthesis and metabolic functions.

Anti-inflammatory Properties

In vivo studies have demonstrated the anti-inflammatory potential of this compound. A notable study assessed its effects on inflammatory cytokines in mice models. The results indicated a significant reduction in serum levels of tumor necrosis factor (TNF)-α and interleukin-6 (IL-6), suggesting that the compound may mitigate inflammatory responses effectively.

Compound TNF-α Reduction (%) IL-6 Reduction (%)
This compound61.7 ± 4.873.7 ± 6.2
Mefenamic Acid72.4 ± 4.6N/A

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by promoting oxidative stress and DNA damage. One study highlighted its effectiveness against breast cancer cells, where it was observed to inhibit cell proliferation significantly.

Case Studies

  • Study on Analgesic and Anti-inflammatory Activities:
    A series of experiments involving derivatives of nicotinic acid, including this compound, were conducted to evaluate their analgesic properties. The results indicated that compounds with bromine substitutions exhibited superior analgesic effects compared to traditional anti-inflammatory drugs like mefenamic acid .
  • Cytotoxicity Assessment:
    In a comprehensive evaluation involving multiple cancer cell lines, this compound was shown to exert cytotoxic effects by inducing apoptosis through oxidative stress mechanisms. The study emphasized the role of this compound in disrupting cellular redox balance and promoting cell death pathways .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparison with structurally similar compounds is beneficial:

Compound Antimicrobial Activity Anti-inflammatory Activity Anticancer Activity
This compoundHighSignificantModerate
6-Chloronicotinic AcidModerateLowLow
5-Bromonicotinic AcidLowModerateLow

Propiedades

IUPAC Name

6-bromopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJBRMNTXORYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30286037
Record name 6-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-35-9
Record name 6311-35-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43545
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Bromonicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30286037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromonicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

After dissolving 2-bromo-5-picoline (100 g, 0.291 mol) in 1000 ml of water, Aliquat336 (2 ml) was added, and then potassium permanganate (251 g, 0.797 mol) was gradually added over a period of 1 hour and 30 minutes while stirring at 110° C. This mixture was further stirred for an hour, the reaction mixture was filtered through celite without cooling and washed with water, and the filtrate was concentrated to approximately half volume under reduced pressure. After adding 48% hydrobromic acid (˜300 ml), the precipitated crystals were filtered, washed with water and dried to yield the title compound (white crystals 52 g, 44%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Name
Aliquat336
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
251 g
Type
reactant
Reaction Step Two
Yield
44%

Synthesis routes and methods II

Procedure details

Phosphorus pentabromide (18 g.) was added carefully to 6-hydroxynicotinic acid (4.17 g) and the resulting mixture was heated with stirring for about 1/4 hour at 70°-80° and then 1 hour at 120°. During the heating, the resulting dark red liquid solidified to a yellow mass. After cooling, the mass was added to iced water, and the resulting white precipitate of 6-bromonicotinic acid was filtered off, washed with water, and recrystallized from aqueous ethanol (yield 4g, m.p. 190°-195°). The compound was used directly in the next stage.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
4.17 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromonicotinic acid
Reactant of Route 2
Reactant of Route 2
6-Bromonicotinic acid
Reactant of Route 3
Reactant of Route 3
6-Bromonicotinic acid
Reactant of Route 4
Reactant of Route 4
6-Bromonicotinic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Bromonicotinic acid
Reactant of Route 6
6-Bromonicotinic acid
Customer
Q & A

Q1: What is the molecular structure and spectroscopic characterization of 6-bromonicotinic acid?

A1: this compound (C6H4BrNO2) is a derivative of nicotinic acid, also known as vitamin B3. [, ] The molecule consists of a pyridine ring with a carboxylic acid group (-COOH) at the 3-position and a bromine atom (Br) at the 6-position. [, ] Detailed spectroscopic analysis, including Fourier transform infrared (FTIR) and Raman spectroscopy, has been performed to characterize the vibrational modes and structural features of this compound. [] These studies, coupled with density functional theory (DFT) calculations, revealed that this compound predominantly exists as the C1 conformer. []

Q2: How do computational chemistry approaches contribute to understanding this compound?

A2: Computational chemistry, specifically DFT calculations, has been instrumental in elucidating the structural and electronic properties of this compound. [, ] These calculations provide insights into the optimized molecular geometry, vibrational frequencies, and electronic structure of the molecule. [, ] Furthermore, DFT studies have been employed to investigate the potential of this compound and its derivatives to interact with biological targets, such as lipoproteins. [] This approach is particularly useful for exploring structure-activity relationships (SAR) and predicting the impact of structural modifications on biological activity. []

Q3: What are the potential applications of this compound based on current research?

A3: While research on this compound is ongoing, its potential applications stem from its structural similarity to nicotinic acid, a molecule with known biological activity. Studies have explored its potential interactions with lipoproteins, which play a crucial role in cholesterol transport. [] Further research is needed to fully elucidate the biological activity and potential therapeutic applications of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.